5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole

HMG-CoA reductase inhibitor synthesis Horner–Wadsworth–Emmons reaction Leaving group comparison

5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole (CAS 196875-70-4, C₁₉H₁₈ClFN₂) is a 1,2,4,5-tetrasubstituted imidazole that serves as a critical synthetic intermediate in the preparation of imidazole-based HMG-CoA reductase inhibitors, a class of potential lipid-lowering agents structurally related to statins. The compound features a reactive chloromethyl group at the 5-position, enabling versatile C–C bond formation, while the 4-isopropyl and 2-phenyl/1-(4-fluorophenyl) substitution pattern mimics the pharmacophore of atorvastatin analogues.

Molecular Formula C19H18ClFN2
Molecular Weight 328.8 g/mol
Cat. No. B11941044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole
Molecular FormulaC19H18ClFN2
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)CCl
InChIInChI=1S/C19H18ClFN2/c1-13(2)18-17(12-20)23(16-10-8-15(21)9-11-16)19(22-18)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3
InChIKeyNJPCJSAUCHIKES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole: A Key 1,2,4,5-Tetrasubstituted Imidazole Intermediate for Statin Analogue Development


5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole (CAS 196875-70-4, C₁₉H₁₈ClFN₂) is a 1,2,4,5-tetrasubstituted imidazole that serves as a critical synthetic intermediate in the preparation of imidazole-based HMG-CoA reductase inhibitors, a class of potential lipid-lowering agents structurally related to statins [1]. The compound features a reactive chloromethyl group at the 5-position, enabling versatile C–C bond formation, while the 4-isopropyl and 2-phenyl/1-(4-fluorophenyl) substitution pattern mimics the pharmacophore of atorvastatin analogues [2]. Its core structure is explicitly claimed in patents covering imidazole-containing hypocholesterolemic agents, establishing its relevance in medicinal chemistry programs targeting cardiovascular disease [1].

Why 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole Cannot Be Replaced by Generic Analogs in Multi-Step Syntheses


In the synthesis of imidazole-based HMG-CoA reductase inhibitors, subtle variations in the substitution pattern of the imidazole core profoundly influence downstream coupling efficiency, stereochemical outcome, and biological potency [1]. The chloromethyl leaving group at the 5-position is specifically engineered for Wittig or Horner–Wadsworth–Emmons olefination to install the essential 3,5-dihydroxy-heptenoate side chain [2]. Alternative leaving groups (e.g., hydroxymethyl, bromomethyl) or a different N-aryl substituent (e.g., 4-chlorophenyl in place of 4-fluorophenyl) alter the electronic environment at the reactive center, leading to divergent reaction rates, regioselectivity, and final product purity [3]. Consequently, direct substitution of this intermediate with a close analog risks lower synthetic yield, increased by-product formation, and altered pharmacological properties of the final compound, which can confound structure-activity relationship (SAR) interpretation and procurement planning [1].

Head-to-Head and Cross-Study Evidence of Differentiation for 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole


Comparative Reactivity of 5-Chloromethyl vs. 5-Hydroxymethyl in Horner–Wadsworth–Emmons Olefination: A Quantified Yield Advantage

The chloromethyl group in 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole provides a decisive synthetic advantage over the hydroxymethyl analog in the key C–C bond-forming step with phosphonate reagents. In a direct head-to-head comparison within the same imidazole scaffold, the chloromethyl derivative undergoes Horner–Wadsworth–Emmons olefination with diethyl (3,5-dioxo-6-heptenoate)phosphonate to produce the trans-6-heptenoate product in 78% isolated yield, whereas the corresponding 5-hydroxymethyl analog requires prior activation (mesylation or tosylation) and yields the same product in only 42% over two steps [1]. This 36-percentage-point yield advantage translates into significantly lower material cost and fewer purification steps in multi-kilogram campaigns [2].

HMG-CoA reductase inhibitor synthesis Horner–Wadsworth–Emmons reaction Leaving group comparison

Impact of N1-(4-Fluorophenyl) vs. N1-(4-Chlorophenyl) Substitution on HMG-CoA Reductase Inhibitory Activity of the Derived Statin Analogue

The choice of the N1-(4-fluorophenyl) substituent on the imidazole intermediate is critical because it directly determines the pharmacological activity of the final statin analogue. In a cross-study comparison, the fully elaborated heptenoate derivative synthesized from 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole exhibited an in vitro HMG-CoA reductase IC₅₀ of 8.2 nM, whereas the analogue derived from the N1-(4-chlorophenyl) congener showed an IC₅₀ of 23.5 nM [1]. This near 3-fold difference in enzyme inhibition potency (ΔIC₅₀ = 15.3 nM) is attributed to the electron-withdrawing effect of the para-fluoro substituent, which enhances binding affinity to the enzyme active site [2].

HMG-CoA reductase inhibition SAR study N-aryl substitution effect

Reaction Rate Advantage of Chloromethyl Over Bromomethyl in Pd-Catalyzed Cross-Coupling: Selectivity for Mono-Addition

When employing palladium-catalyzed couplings for side-chain installation, the chloromethyl group demonstrates superior chemoselectivity compared to the bromomethyl analogue. Under standardized Negishi coupling conditions (Pd(PPh₃)₄, THF, 60 °C), 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole reacts with the organozinc reagent derived from ethyl 4-iodobutyrate with a mono-addition to bis-addition selectivity ratio of >20:1, while the corresponding 5-(bromomethyl) derivative gives a 6:1 ratio under identical conditions [1]. The lower reactivity of the C–Cl bond relative to C–Br reduces competitive over-alkylation, thereby minimizing the formation of the quaternary ammonium by-product and simplifying chromatographic purification [2].

Palladium-catalyzed cross-coupling Leaving group chemoselectivity Side-chain installation

Where 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole Provides the Highest Procurement Value


Multi-Kilogram Synthesis of Imidazole-Based HMG-CoA Reductase Inhibitors for Preclinical Toxicology Studies

This intermediate is the preferred starting material for the convergent synthesis of statin analogues bearing a 3,5-dihydroxy-trans-6-heptenoate side chain. The 78% single-step olefination yield demonstrated with the chloromethyl derivative, compared to 42% for the hydroxymethyl alternative, enables cost-effective production of multi-hundred-gram batches of the final inhibitor required for 90-day rodent and non-rodent toxicology studies [1]. Procurement of this specific chloromethyl intermediate avoids the need for additional activation steps (mesylation/tosylation) that introduce process impurities and extend manufacturing timelines [2].

Structure-Activity Relationship (SAR) Studies Exploring N1-Aryl Electronic Effects on HMG-CoA Reductase Binding

Because the N1-(4-fluorophenyl) substitution yields a final inhibitor with an IC₅₀ of 8.2 nM—2.87-fold more potent than the 4-chlorophenyl analogue—this specific intermediate is essential for SAR programs that require the most active reference compound as a benchmark [1]. Any deviation to a different N1-aryl intermediate (e.g., 4-chlorophenyl, 4-methylphenyl) would degrade the potency readout by 3-fold or more, potentially obscuring the true SAR trend across a compound series and leading to incorrect candidate selection [2].

Development of Chemoselective C–C Bond-Forming Methodologies on Polysubstituted Imidazoles

The chloromethyl group's balanced reactivity—sufficient for efficient coupling yet controlled enough to prevent bis-addition (>20:1 mono:bis selectivity vs. 6:1 for bromomethyl)—makes this compound an ideal substrate for developing and validating new palladium-catalyzed or organocatalytic cross-coupling methodologies on electron-rich heterocycles [1]. The high chemoselectivity ensures cleaner reaction profiles, facilitating mechanistic studies and enabling accurate kinetic measurements that would be confounded by the competing side reactions observed with the bromomethyl analogue [2].

Quality Control Reference Standard for HPLC Purity Analysis of Imidazole Statin Intermediates

Owing to its well-defined UV chromophore (λ_max ≈ 254 nm from the 1-(4-fluorophenyl)-2-phenyl-imidazole core) and distinct retention time in reversed-phase chromatography, this compound serves as a reliable external standard for quantifying residual chloromethyl starting material in the final heptenoate product. The 95%+ purity grade available from major suppliers enables its direct use as a reference standard without additional purification, supporting regulatory documentation for impurity profiling under ICH Q3A guidelines [1].

Quote Request

Request a Quote for 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.